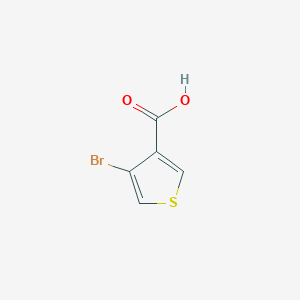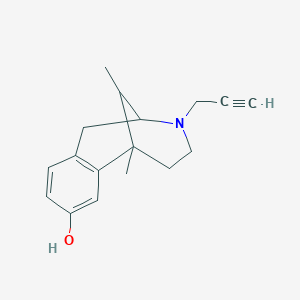
N-Propynylnormetazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propynylnormetazocine, also known as NPN, is a synthetic opioid drug that has been used in scientific research for its unique pharmacological properties. It was first synthesized in the 1970s as a potential analgesic drug, but its use was limited due to its potent hallucinogenic effects. However, recent studies have shown that NPN has potential as a research tool for studying the brain's opioid system and its involvement in pain perception and addiction.
Wirkmechanismus
N-Propynylnormetazocine acts on the kappa opioid receptor in the brain, which is involved in the regulation of pain perception, mood, and addiction. Activation of the kappa receptor by N-Propynylnormetazocine results in the inhibition of neurotransmitter release, leading to analgesic and hallucinogenic effects. However, the exact mechanism of action of N-Propynylnormetazocine is not fully understood and requires further research.
Biochemische Und Physiologische Effekte
N-Propynylnormetazocine has been shown to have both analgesic and hallucinogenic effects. It has been found to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. However, it also produces potent hallucinogenic effects, including visual and auditory distortions, which limit its use as a therapeutic drug.
Vorteile Und Einschränkungen Für Laborexperimente
N-Propynylnormetazocine has several advantages as a research tool, including its high affinity for the kappa opioid receptor and its unique pharmacological properties. However, its potent hallucinogenic effects and limited availability make it difficult to use in certain experiments. Additionally, its use in animal models raises ethical concerns due to the potential for adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-Propynylnormetazocine. One area of interest is the development of analogs with improved pharmacological properties and reduced hallucinogenic effects. Another area of research is the study of the role of the kappa opioid receptor in addiction and its potential as a target for therapeutic intervention. Additionally, further research is needed to fully understand the mechanism of action of N-Propynylnormetazocine and its effects on pain perception and other physiological processes.
Synthesemethoden
N-Propynylnormetazocine is synthesized by modifying the chemical structure of the opioid drug, ketazocine. The process involves the addition of a propynyl group to the nitrogen atom of the ketazocine molecule, resulting in the formation of N-Propynylnormetazocine. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-Propynylnormetazocine has been used in scientific research to study the brain's opioid system and its involvement in pain perception and addiction. It has been shown to have unique pharmacological properties, including high affinity for the kappa opioid receptor and low affinity for the mu and delta opioid receptors. This makes it a valuable tool for studying the effects of kappa receptor activation on pain perception and addiction.
Eigenschaften
CAS-Nummer |
15891-46-0 |
|---|---|
Produktname |
N-Propynylnormetazocine |
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
1,13-dimethyl-10-prop-2-ynyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3 |
InChI-Schlüssel |
DXRSDIZZXLDAAH-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




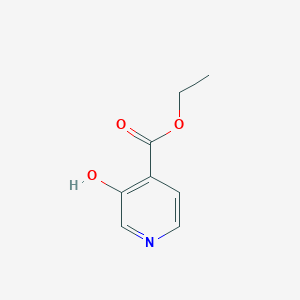


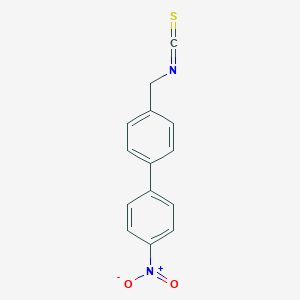


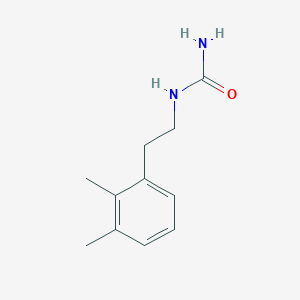
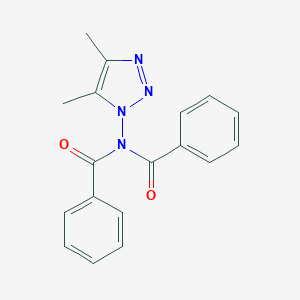
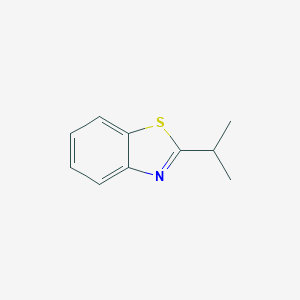
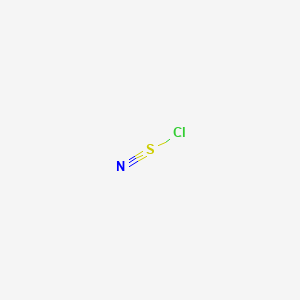
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
